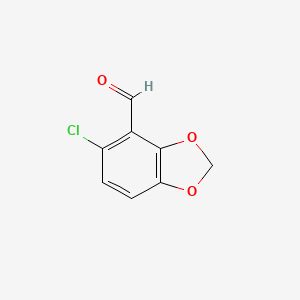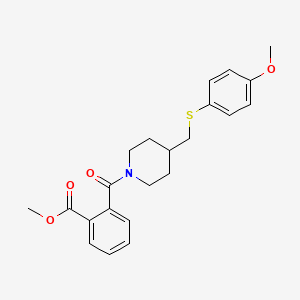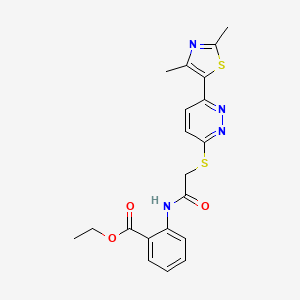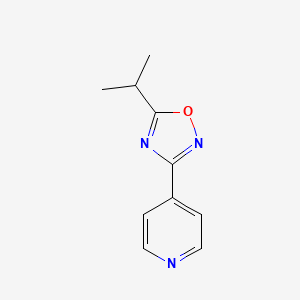
3-(2,2,2-Trifluoro-ethyl)-piperazine-1-carboxylic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,2,2-Trifluoro-ethyl)-piperazine-1-carboxylic acid tert-butyl ester is a useful research compound. Its molecular formula is C11H19F3N2O2 and its molecular weight is 268.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Vandetanib
3-(2,2,2-Trifluoro-ethyl)-piperazine-1-carboxylic acid tert-butyl ester is utilized in the synthesis of vandetanib, a therapeutic agent. Through a series of chemical reactions involving substitution, deprotection, methylation, nitration, reduction, cyclization, chlorination, and substitution, this compound contributes to the final synthesis of vandetanib. This process demonstrates the compound's utility in producing pharmaceuticals with commercial value and higher yields in manufacturing scales (W. Mi, 2015).
Paraben Analysis in Aquatic Environments
Although not directly related to this compound, studies on parabens, which are esters of para-hydroxybenzoic acid, provide insights into the environmental fate and analysis of similar chemical esters. Parabens, used as preservatives, have been extensively studied for their occurrence, behavior, and fate in aquatic environments. These studies underline the importance of understanding the environmental impact of various esters used in consumer products (Camille Haman et al., 2015).
Anti-mycobacterial Activity of Piperazine Derivatives
Piperazine, a core structural component of this compound, is highlighted for its significance in medicinal chemistry, particularly against Mycobacterium tuberculosis. The review on piperazine derivatives underscores the potential of these compounds, including those with trifluoroethyl groups, in developing effective anti-mycobacterial agents (P. Girase et al., 2020).
Piperazine Derivatives in Therapeutic Applications
Piperazine derivatives, including those with complex ester groups, have been patented for various therapeutic uses, ranging from antipsychotic to anticancer applications. This indicates the broad therapeutic potential and versatility of piperazine-based compounds in drug discovery and development (A. Rathi et al., 2016).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl 3-(2,2,2-trifluoroethyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16-5-4-15-8(7-16)6-11(12,13)14/h8,15H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSLJSEJEYXGIBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,5-dimethoxy-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2516291.png)
![2-chloro-N-[3-cyano-4,5-bis(furan-2-yl)furan-2-yl]acetamide](/img/structure/B2516292.png)
![2-chloro-N-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide](/img/structure/B2516293.png)


![[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methanamine hydrochloride](/img/structure/B2516297.png)
![2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2516298.png)

![1-[(4-Fluoro-3-methylphenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B2516306.png)




